Ethyl 1-(3-((4-chlorobenzyl)sulfonyl)quinoxalin-2-yl)piperidine-3-carboxylate
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have different pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . In 1884, Korner and Hinsberg first discovered the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds to give the product as quinoxaline .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical and Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the syntheses of metabolites of a quinoxaline derivative, demonstrating the use of protective groups and novel synthetic routes for high-yield production, which could be relevant for synthesizing and understanding the properties of similar compounds (Mizuno et al., 2006).
Anticancer Potential
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, indicating the potential of quinoxaline derivatives in cancer research. Certain synthesized compounds showed strong anticancer activity relative to doxorubicin, suggesting a promising direction for further exploration (Rehman et al., 2018).
Corrosion Inhibition
- Quantum chemical calculations on quinoxaline compounds as corrosion inhibitors for copper in nitric acid media showed a relationship between molecular structure and inhibition efficiency, providing insights into the potential applications of quinoxaline derivatives in protecting metals from corrosion (Zarrouk et al., 2014).
Antioxidant and Anticholinesterase Activity
- Novel series of sulfonyl hydrazone bearing piperidine derivatives were synthesized and evaluated for antioxidant capacity and anticholinesterase activity, highlighting the medicinal chemistry applications of compounds with sulfonyl and piperidine groups (Karaman et al., 2016).
Antimicrobial Activities
- New quinoxaline-2-carboxylate 1,4-dioxide derivatives were synthesized and evaluated for their antituberculosis activity, demonstrating the potential of quinoxaline derivatives as anti-Mycobacterium tuberculosis agents. Certain compounds showed significant activity, including against drug-resistant strains (Jaso et al., 2005).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
The mode of action would depend on the specific targets that this compound interacts with. Generally, compounds like this can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Quinoxaline derivatives have been found to impact a wide range of biological processes .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. Quinoxaline derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Future Directions
Properties
IUPAC Name |
ethyl 1-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-31-23(28)17-6-5-13-27(14-17)21-22(26-20-8-4-3-7-19(20)25-21)32(29,30)15-16-9-11-18(24)12-10-16/h3-4,7-12,17H,2,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWHOYUMMRRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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